molecular formula C11H11ClO4S B3195188 methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate CAS No. 888327-29-5

methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B3195188
CAS No.: 888327-29-5
M. Wt: 274.72 g/mol
InChI Key: NYJXDKNKMXJRLA-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is an organosulfur compound that features a chlorosulfonyl group attached to an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves the chlorosulfonylation of an indene derivative. One common method involves the reaction of methyl 2,3-dihydro-1H-indene-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or thiol derivative.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, and thiols are commonly used. Conditions typically involve mild bases or acids to facilitate the reaction.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Thiols: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the synthesis of polymers and advanced materials with unique properties.

    Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(chlorosulfonyl)benzoate: Similar in structure but with a benzoate ring instead of an indene ring.

    Sulfonimidates: Compounds with a similar sulfonyl group but different structural frameworks.

    Sulfonamides: Compounds formed from the reaction of sulfonyl chlorides with amines.

Uniqueness

Methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate is unique due to its indene ring system, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 4-chlorosulfonyl-2,3-dihydro-1H-indene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c1-16-11(13)8-5-7-3-2-4-10(9(7)6-8)17(12,14)15/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJXDKNKMXJRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1)C(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676342
Record name Methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888327-29-5
Record name Methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate
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methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate
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methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate
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methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate
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methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate
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methyl 4-(chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylate

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